(4-Hydroxyphenyl)diphenylsulfonium iodide
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Overview
Description
(4-Hydroxyphenyl)diphenylsulfonium iodide is an organic compound with the molecular formula C18H15IOS. It is a sulfonium salt that features a sulfonium cation bonded to a 4-hydroxyphenyl group and two phenyl groups, with iodide as the counterion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Hydroxyphenyl)diphenylsulfonium iodide typically involves the reaction of diphenyl sulfide with iodine and a 4-hydroxyphenyl derivative under specific conditions. The reaction is carried out in an organic solvent, such as dichloromethane, at room temperature. The reaction mixture is then purified through recrystallization to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(4-Hydroxyphenyl)diphenylsulfonium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonium group to a sulfide.
Substitution: The iodide ion can be substituted with other nucleophiles, such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium halides or potassium alkoxides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Diphenyl sulfide derivatives.
Substitution: Various substituted sulfonium salts.
Scientific Research Applications
(4-Hydroxyphenyl)diphenylsulfonium iodide has several applications in scientific research:
Chemistry: It is used as a photoinitiator in polymerization reactions, where it helps initiate the polymerization process upon exposure to light.
Biology: The compound is studied for its potential use in biological imaging and as a probe for detecting specific biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific cellular pathways.
Mechanism of Action
The mechanism of action of (4-Hydroxyphenyl)diphenylsulfonium iodide involves the generation of reactive intermediates upon exposure to light or other stimuli. These intermediates can interact with molecular targets, such as proteins or nucleic acids, leading to various biological effects. The compound’s ability to generate reactive species makes it useful in applications like photopolymerization and biological imaging .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxyphenyl sulfone (Bisphenol S): This compound is similar in structure but lacks the sulfonium group.
Diphenyl sulfoxide: This compound is an oxidized form of diphenyl sulfide and is used as an intermediate in organic synthesis.
Triphenylsulfonium iodide: Similar to (4-Hydroxyphenyl)diphenylsulfonium iodide but with three phenyl groups instead of a 4-hydroxyphenyl group.
Uniqueness
This compound is unique due to its combination of a sulfonium group with a 4-hydroxyphenyl group. This unique structure imparts specific chemical reactivity and photoinitiating properties, making it valuable in specialized applications such as photopolymerization and biological imaging .
Properties
Molecular Formula |
C18H15IOS |
---|---|
Molecular Weight |
406.3 g/mol |
IUPAC Name |
(4-hydroxyphenyl)-diphenylsulfanium;iodide |
InChI |
InChI=1S/C18H14OS.HI/c19-15-11-13-18(14-12-15)20(16-7-3-1-4-8-16)17-9-5-2-6-10-17;/h1-14H;1H |
InChI Key |
LOPYJNYFUGDINT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=C(C=C3)O.[I-] |
Origin of Product |
United States |
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